molecular formula C45H63N13O12S2 B549295 Ornipressin CAS No. 3397-23-7

Ornipressin

Numéro de catalogue B549295
Numéro CAS: 3397-23-7
Poids moléculaire: 1042.2 g/mol
Clé InChI: MUNMIGOEDGHVLE-LGYYRGKSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ornipressin, also known as ornithine-8-vasopressin or POR-8, is a synthetic vasopressin analogue . It produces vasoconstriction via vasopressin V1A receptor-mediated vascular smooth muscle cell contraction . It is used to control bleeding in surgical practice .


Synthesis Analysis

Ornipressin is a synthetic derivative of vasopressin (arginine-8-vasopressin) in which ornithine is substituted for arginine at the 8 position . The pressor and anti-diuretic effect of ornipressin depend on the alkalinity of the amino-acid residue at position 8 of the molecule .


Molecular Structure Analysis

The molecular formula of Ornipressin is C45H63N13O12S2 . It is a synthetic analog of vasopressin with ORNITHINE substitution at residue 8 of the cyclic nonapeptide .

Applications De Recherche Scientifique

1. Treatment of Functional Renal Failure in Decompensated Liver Cirrhosis Ornipressin has been used in the treatment of functional renal failure in patients with decompensated liver cirrhosis . During ornipressin infusion, an improvement of renal function was achieved as indicated by significant increases in inulin clearance (+ 65%), paraaminohippuric acid clearance (+49%), urine volume (+45%), sodium excretion (+259%), and fractional elimination of sodium (+ 130%) .

Regulation of Plasma Osmolality

Human neurohormone vasopressin (AVP), which includes ornipressin, is synthesized in overlapping regions in the hypothalamus . It is mainly known for its vasoconstricting abilities, and it is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis .

Treatment of SARS-CoV-2

Recent research has discussed the potential use of AVP analogues, including ornipressin, in the treatment of SARS-CoV-2 . However, more research is needed to confirm its effectiveness and safety.

Adjunct Haemostat during Open Myomectomy

Ornipressin has been used as an adjunct haemostat during open myomectomy . This procedure involves the surgical removal of fibroids from the uterus, and ornipressin can help control bleeding during the operation .

Treatment of Diabetes Insipidus

Ornipressin, along with other AVP analogues like lypressin, has been used in the treatment of diabetes insipidus . This condition is characterized by excessive thirst and the excretion of large amounts of urine, and ornipressin can help regulate these symptoms .

6. Treatment of Varicose Bleeding in Patients with Liver Cirrhosis Ornipressin, along with other AVP analogues like terlipressin, is recommended in the treatment of varicose bleeding in patients with liver cirrhosis . These medications can help control bleeding from varicose veins in the esophagus, which is a common complication of liver cirrhosis .

Mécanisme D'action

Target of Action

Ornipressin, a synthetic analogue of the natural hormone vasopressin, primarily targets the V1 receptors located on the smooth muscle cells of blood vessels . These receptors play a crucial role in vasoconstriction, a process that narrows the blood vessels, thereby increasing blood pressure .

Mode of Action

Ornipressin mimics the action of natural vasopressin by binding to V1 receptors . This binding triggers a cascade of intracellular events that lead to the contraction of smooth muscle cells in the blood vessels, resulting in vasoconstriction . This interaction with its targets leads to significant changes in blood pressure and blood flow.

Biochemical Pathways

For instance, vasoconstriction can affect the distribution of blood flow within the body, potentially impacting organ function and systemic blood pressure .

Pharmacokinetics

Like other peptide-based drugs, it’s likely that ornipressin is absorbed into the bloodstream, distributed throughout the body, metabolized, and eventually excreted . These properties can significantly impact the bioavailability of ornipressin, influencing its therapeutic efficacy.

Result of Action

The primary molecular effect of ornipressin is the induction of vasoconstriction via the activation of V1 receptors . On a cellular level, this results in the contraction of smooth muscle cells in the blood vessels. The overall effect of ornipressin’s action is an increase in blood pressure and a potential improvement in conditions like hypotension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ornipressin. For instance, the presence of other vasoactive substances in the body can potentially impact the effectiveness of ornipressin. Additionally, factors such as pH and temperature could potentially affect the stability of ornipressin .

Orientations Futures

Ornipressin exhibits a particular affinity for V1 receptors, thus mimicking the vascular effects of AVP. It has been reported to reduce blood loss during laparoscopic myomectomy and proved useful in cirrhosis with hepatorenal syndrome . This suggests potential future directions for the use of Ornipressin in medical procedures and treatments.

Propriétés

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNMIGOEDGHVLE-LGYYRGKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H63N13O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021593
Record name Ornipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1042.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ornipressin

CAS RN

3397-23-7
Record name Ornipressin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ornipressin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ornipressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ornipressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNIPRESSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KTH6N080W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ornipressin
Reactant of Route 2
Ornipressin
Reactant of Route 3
Ornipressin
Reactant of Route 4
Ornipressin
Reactant of Route 5
Ornipressin
Reactant of Route 6
Ornipressin

Q & A

Q1: What is the primary mechanism of action of ornipressin?

A1: Ornipressin exerts its effects by selectively activating vasopressin V1 receptors. [, , , ] This activation leads to the constriction of vascular smooth muscle, particularly in the splanchnic circulation. [, ]

Q2: How does ornipressin affect renal function in patients with cirrhosis?

A2: Ornipressin's vasoconstrictive effects increase mean arterial pressure and reduce splanchnic blood flow. [, , , ] This leads to improved renal perfusion and increased glomerular filtration rate, ultimately enhancing renal function. [, , , ]

Q3: What role does ornipressin play in controlling bleeding during surgical procedures?

A3: Ornipressin's vasoconstrictive properties, particularly its action on capacitance vessels in the skin, make it effective in reducing blood loss during surgery. [, , ]

Q4: What is the molecular formula and weight of ornipressin?

A4: As a synthetic peptide analog of vasopressin, its exact structure and molecular information are not directly provided in the research articles focused on its clinical applications.

Q5: Can ornipressin be used safely in combination with local anesthetics?

A5: Yes, ornipressin is often combined with local anesthetics to prolong the duration of regional anesthesia and enhance hemostasis during surgical procedures. [, , , , ]

Q6: Does ornipressin exhibit any catalytic properties?

A6: Ornipressin is not known to possess catalytic properties. Its primary mechanism involves receptor binding and subsequent downstream signaling, not direct catalysis of chemical reactions.

Q7: Have any computational studies been conducted to understand the interactions of ornipressin with its receptor?

A7: The provided research focuses primarily on the clinical applications of ornipressin. Computational modeling data is not discussed in these articles.

Q8: How does the structure of ornipressin contribute to its selectivity for the V1 receptor?

A8: While specific structural details and SAR studies are not extensively elaborated in the provided research, ornipressin's structural modifications compared to natural vasopressin are responsible for its V1 receptor selectivity and its pharmacological profile. [, ]

Q9: What is known about the stability of ornipressin in various formulations?

A9: The research articles primarily focus on the clinical use of ornipressin. Information on specific formulation strategies or stability data is not included.

Q10: Are there specific safety regulations regarding the handling and disposal of ornipressin?

A10: While these research articles don't delve into specific SHE regulations for ornipressin, as a pharmaceutical agent, its handling and disposal should adhere to standard guidelines for pharmaceuticals.

Q11: What is the typical duration of action of ornipressin?

A12: The duration of action of ornipressin can vary depending on the dose, route of administration, and individual patient factors. Studies have shown that its vasoconstrictive effects can last for several hours. [, , ]

Q12: Has ornipressin demonstrated efficacy in treating hepatorenal syndrome (HRS)?

A13: Yes, clinical studies have shown that ornipressin, often in combination with albumin infusion, can improve renal function and increase survival rates in patients with HRS. [, , , , ]

Q13: Are there any established animal models used to study the effects of ornipressin?

A13: While these articles focus on clinical research, animal models, particularly rodent models of hemorrhage and liver cirrhosis, are likely used in preclinical research to study the efficacy and safety of ornipressin.

Q14: Are there any specific drug delivery systems being explored to improve the targeted delivery of ornipressin?

A14: The provided research focuses on the use of ornipressin via intravenous administration. Targeted drug delivery strategies are not discussed within these articles.

Q15: Are there any biomarkers that can be used to predict the response to ornipressin therapy?

A18: While specific biomarkers are not mentioned in the context of ornipressin response prediction, clinical parameters like serum creatinine, urine output, and mean arterial pressure are used to monitor treatment response in patients with HRS. [, ]

Q16: Are there any known alternatives to ornipressin for the treatment of HRS or for use as a vasoconstrictor in surgical settings?

A21: Yes, alternative vasoconstrictors such as terlipressin, norepinephrine, and midodrine have been explored for HRS treatment and as hemostatic agents. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.